molecular formula C13H7BrCl2 B14728135 9-Bromo-2,7-dichloro-9h-fluorene CAS No. 7012-18-2

9-Bromo-2,7-dichloro-9h-fluorene

Cat. No.: B14728135
CAS No.: 7012-18-2
M. Wt: 314.00 g/mol
InChI Key: DWYHJABGCSCCMW-UHFFFAOYSA-N
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Description

9-Bromo-2,7-dichloro-9H-fluorene is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. Fluorene derivatives are critical in organic synthesis, pharmaceuticals, and materials science due to their planar aromatic structure and tunable electronic properties. For example, 2,7-dichloro-9H-fluorene (CAS 7012-16-0) is a precursor in antimalarial drug synthesis (e.g., Lumifantrine) and organic materials . Brominated analogs, such as 2-bromo-9H-fluorene (CAS 1133-80-8), exhibit distinct reactivity patterns useful in cross-coupling reactions .

Properties

CAS No.

7012-18-2

Molecular Formula

C13H7BrCl2

Molecular Weight

314.00 g/mol

IUPAC Name

9-bromo-2,7-dichloro-9H-fluorene

InChI

InChI=1S/C13H7BrCl2/c14-13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)13/h1-6,13H

InChI Key

DWYHJABGCSCCMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2,7-dichloro-9h-fluorene typically involves halogenation reactions. One common method includes the bromination of 2,7-dichlorofluorene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the 9-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted fluorenes can be formed.

    Oxidation Products: Fluorenone derivatives.

    Reduction Products: Fluorene derivatives.

Scientific Research Applications

9-Bromo-2,7-dichloro-9h-fluorene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Bromo-2,7-dichloro-9h-fluorene involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Chlorine atoms enhance electrophilic substitution reactivity, as seen in the synthesis of 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone using AlCl₃ . Bromine facilitates nucleophilic aromatic substitution, enabling cross-coupling reactions .
  • Stability : Chlorinated derivatives like 2,7-dichloro-9H-fluorene generate acidic waste (e.g., AlCl₃ byproducts), complicating industrial scale-up . Brominated analogs may offer better solubility in polar solvents .

Chlorinated Derivatives

2,7-Dichloro-9H-fluorene is synthesized via Friedel-Crafts acylation or direct halogenation. For instance, it reacts with chloroacetyl chloride in dichloromethane to yield intermediates for antimalarial drugs .

Brominated Derivatives

Bromination of fluorene derivatives typically employs Br₂ or CuBr₂ catalysts. For example, 2,7-dibromo-9H-fluorene is synthesized with 93.8% yield using CuBr₂ in CHCl₃ . Bromine’s larger atomic radius compared to chlorine may sterically hinder further substitutions.

Spectroscopic and Optical Properties

  • 2,7-Dibromo-4-amino-9H-fluorene: Exhibits λmax = 352.4 nm (UV-vis) and fluorescence emission at 388.4/412.2 nm, making it suitable for optoelectronic devices .
  • Chlorinated Derivatives : IR spectra of 2,7-dichloro-9H-fluorene show characteristic C–Cl stretches at 600–800 cm⁻¹ .

Research Findings and Challenges

  • Reactivity Differences : Bromine’s lower electronegativity compared to chlorine reduces polarization in C–X bonds, favoring Suzuki-Miyaura couplings .
  • Environmental Concerns : Chlorinated compounds generate hazardous waste (e.g., AlCl₃ sludge), necessitating advanced purification methods .
  • Structural Modifications : 9,9-Disubstituted fluorenes (e.g., 9,9-diphenyl derivatives) improve thermal stability in materials science .

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